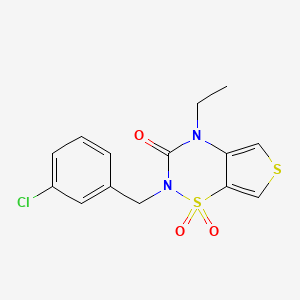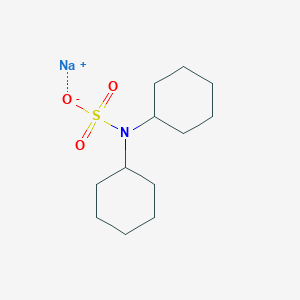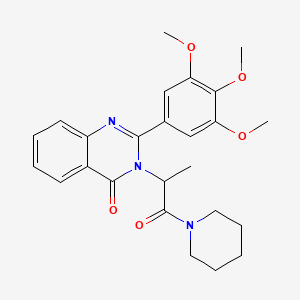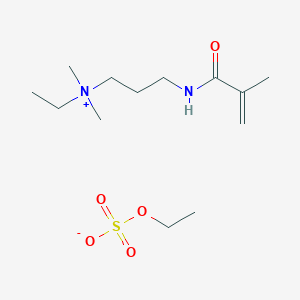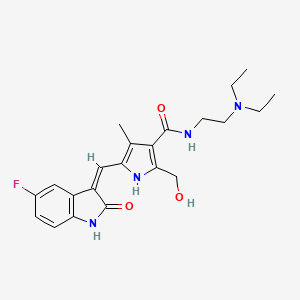
Cinchotoxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- (chemical formula:
- These trees are native to South America and have been historically used for their medicinal properties, particularly in treating malaria.
- This compound is structurally related to other well-known Cinchona alkaloids such as quinine and quinidine.
Cinchotoxine: C19H22N2O
) is a natural alkaloid found in the bark of Cinchona trees.Méthodes De Préparation
Synthetic Routes: Cinchotoxine can be synthesized through various methods, including cyclization reactions from simpler precursors.
Industrial Production: While not commonly produced industrially, it can be isolated from natural sources (such as Cinchona bark) or synthesized in the laboratory.
Analyse Des Réactions Chimiques
Reactivity: Cinchotoxine undergoes typical alkaloid reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) can convert this compound to its corresponding quinone derivative. Reduction with hydrogen gas (Reduction: H2
) and a catalyst can yield reduced forms of this compound.Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Major Products: The specific products depend on reaction conditions, but derivatives with modified functional groups are common.
Applications De Recherche Scientifique
Medicine: Historically, Cinchotoxine was used as an antimalarial agent due to its structural similarity to quinine.
Chemistry: It serves as a valuable intermediate in the synthesis of other alkaloids.
Biology: Research on its biological activity and potential therapeutic applications continues.
Mécanisme D'action
Molecular Targets: Cinchotoxine likely interacts with proteins involved in parasite metabolism, similar to quinine.
Pathways: It interferes with the parasite’s ability to detoxify heme, leading to its accumulation and toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Quinine, quinidine, cinchonidine, and cinchonine are closely related Cinchona alkaloids.
Uniqueness: Cinchotoxine’s unique features lie in its specific substitution pattern and reactivity.
Propriétés
Numéro CAS |
69-24-9 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-quinolin-4-ylpropan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-2-14-13-20-11-9-15(14)7-8-19(22)17-10-12-21-18-6-4-3-5-16(17)18/h2-6,10,12,14-15,20H,1,7-9,11,13H2/t14-,15+/m0/s1 |
Clé InChI |
PIIQLZXRLGJEKE-LSDHHAIUSA-N |
SMILES isomérique |
C=C[C@H]1CNCC[C@H]1CCC(=O)C2=CC=NC3=CC=CC=C23 |
SMILES canonique |
C=CC1CNCCC1CCC(=O)C2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


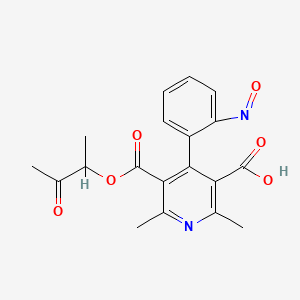


![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
